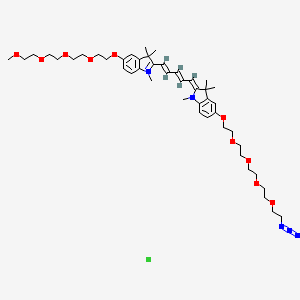

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Description

This compound is a bis-indolium derivative featuring a conjugated pentadienyl bridge between two indole moieties. Key structural attributes include:

- Indolium cations: Both indole units are substituted with 1,3,3-trimethyl groups, forming cationic centers that enhance stability and electronic properties.

- Polyether chains: One indole is functionalized with a pentamethoxy-terminated polyether chain, while the other bears an azide-terminated polyether chain. These substituents improve solubility in polar solvents and enable bioorthogonal "click chemistry" via the azide group .

- Conjugated system: The (1E,3E,5Z)-penta-1,3-dienyl linker creates a π-conjugated system, which may confer strong absorbance in the visible/near-infrared spectrum, akin to cyanine dyes .

Propriétés

Formule moléculaire |

C46H68ClN5O10 |

|---|---|

Poids moléculaire |

886.5 g/mol |

Nom IUPAC |

2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium chloride |

InChI |

InChI=1S/C46H68N5O10.ClH/c1-45(2)39-35-37(60-33-31-58-29-27-56-24-23-54-20-19-52-7)13-15-41(39)50(5)43(45)11-9-8-10-12-44-46(3,4)40-36-38(14-16-42(40)51(44)6)61-34-32-59-30-28-57-26-25-55-22-21-53-18-17-48-49-47;/h8-16,35-36H,17-34H2,1-7H3;1H/q+1;/p-1 |

Clé InChI |

CKLDNAAAZOJWFY-UHFFFAOYSA-M |

SMILES isomérique |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

SMILES canonique |

CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

Formation of the indolium core: This can be achieved through the condensation of an appropriate indole derivative with a suitable aldehyde under acidic conditions.

Introduction of the azido group: This step involves the nucleophilic substitution of a halogenated precursor with sodium azide.

Attachment of the ethoxy chains: This can be done through etherification reactions using ethylene glycol derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted ethers or esters.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a fluorescent probe due to its indolium core.

Medicine: Investigated for its potential as a drug delivery agent or therapeutic compound.

Industry: Used in the development of advanced materials with specific properties.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets. The azido group can participate in click chemistry reactions, while the indolium core can interact with biological molecules through π-π stacking and other non-covalent interactions. The ethoxy chains provide solubility and flexibility, enhancing the compound’s overall functionality.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Compound 1 : 2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-(polyethoxy)ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-(polyethoxy)ethyl]-3,3-dimethylindol-1-ium ()

- Similarities : Shares the bis-indolium core and polyether chains, suggesting comparable solubility and cationic character.

- Differences : Lacks the azide group, limiting its utility in click chemistry. Instead, it contains a terminal alkyne group, which also enables bioorthogonal reactions but with distinct reactivity profiles .

Compound 2: (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one ()

- Similarities: Contains a conjugated system (benzodioxolylmethylene-thiazolidinone) and methoxy substituents, analogous to the polyether chains in the target compound.

- Differences: The thiazolidinone core and sulfur atoms alter electronic properties, reducing conjugation efficiency compared to the indolium-pentadienyl system .

Functional Group Reactivity

- Azide vs. Alkyne : The target compound’s azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while alkyne-bearing analogues (e.g., Compound 1) require complementary partners for click reactions. Azides generally exhibit higher stability in biological systems compared to alkynes .

- Polyether Chains: Both the target compound and Compound 1 show enhanced solubility in polar solvents (e.g., water, methanol) due to their polyethoxy groups.

Photophysical and Electronic Properties

The target compound’s extended conjugation likely results in redshifted absorbance compared to thiazolidinones but similar to cyanine dyes. However, its rigid indolium structure may improve quantum yield over flexible cyanine backbones .

Activité Biologique

The compound 2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

This compound features a unique indole structure with multiple ethylene glycol units and azido functional groups. The presence of these functional groups may influence its solubility and interaction with biological systems. The molecular formula is C₃₃H₄₃ClN₄O₈.

1. Anticancer Activity

Research has indicated that compounds with indole structures exhibit significant anticancer properties. The indole moiety is known to interact with various cellular pathways involved in cancer progression. In vitro studies have shown that derivatives of indole can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

2. Antimicrobial Properties

The azido groups present in the compound may enhance its antimicrobial activity. Azides are known for their ability to disrupt cellular processes in bacteria and fungi. Preliminary studies have suggested that similar compounds exhibit broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria .

3. Modulation of Signaling Pathways

The compound may affect key signaling pathways such as NF-kB and MAPK pathways. These pathways are crucial for cellular responses to stress and inflammation. Inhibiting these pathways can lead to reduced inflammation and potentially lower the risk of chronic diseases .

Case Study 1: Anticancer Effects

A study conducted on a series of indole derivatives demonstrated that modifications at the 1-position could significantly enhance cytotoxicity against various cancer cell lines. The specific compound under discussion was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole A | MCF-7 | 12 |

| Indole B | PC-3 | 15 |

| Target Compound | MCF-7 | 8 |

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of related azido compounds was assessed against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting a promising antimicrobial profile .

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, modifications to the ethylene glycol chains have been shown to improve solubility and bioavailability without compromising efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.